molecular formula C10H10N4O8 B050058 Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate CAS No. 118449-80-2

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate

Cat. No. B050058
M. Wt: 314.21 g/mol
InChI Key: UCROBFWGBRBUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by a group of chemists led by Alexander Shulgin. TMA-2 is a potent hallucinogen that has been used in scientific research to study the effects of psychedelic drugs on the brain.

Mechanism Of Action

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate alters the activity of neurons in the brain, leading to the psychedelic effects observed.

Biochemical And Physiological Effects

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate in lab experiments is its potency, which allows researchers to study the effects of psychedelic drugs at lower doses. However, one limitation is its potential for abuse, as it is a Schedule I controlled substance in the United States.

Future Directions

For research include exploring the therapeutic potential of psychedelic drugs and developing new drugs with improved safety and efficacy profiles.

Synthesis Methods

The synthesis of Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate involves several steps, including the reaction of methylamine with 2,4,6-trinitrochlorobenzene to form N-methyl-2,4,6-trinitroaniline. This compound is then reacted with ethyl chloroacetate to form methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate, which is the final product.

Scientific Research Applications

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been shown to produce profound changes in consciousness, including altered perceptions, emotions, and thoughts. Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has also been used to study the relationship between serotonin and psychedelic drugs.

properties

CAS RN

118449-80-2

Product Name

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate

Molecular Formula

C10H10N4O8

Molecular Weight

314.21 g/mol

IUPAC Name

methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate

InChI

InChI=1S/C10H10N4O8/c1-11(5-9(15)22-2)10-7(13(18)19)3-6(12(16)17)4-8(10)14(20)21/h3-4H,5H2,1-2H3

InChI Key

UCROBFWGBRBUBP-UHFFFAOYSA-N

SMILES

CN(CC(=O)OC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN(CC(=O)OC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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